Ethyl 2-methyl-2-(methylthio)propionate

Flavor Chemistry Sensory Evaluation Thioester

Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur ester compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol. This compound belongs to the class of S-methyl thioesters and is characterized by a distinctive odor profile described as green, minty, sulfurous, fruity, and ethereal when evaluated at 0.10% in propylene glycol.

Molecular Formula C7H14O2S
Molecular Weight 162.25 g/mol
CAS No. 49773-24-2
Cat. No. B1587477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2-(methylthio)propionate
CAS49773-24-2
Molecular FormulaC7H14O2S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)SC
InChIInChI=1S/C7H14O2S/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3
InChIKeyJLURSSXMQSLZQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2): A Fruity, Sulfurous Thioester Flavor and Fragrance Intermediate for Industrial Procurement


Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is an organosulfur ester compound with the molecular formula C₇H₁₄O₂S and a molecular weight of 162.25 g/mol . This compound belongs to the class of S-methyl thioesters and is characterized by a distinctive odor profile described as green, minty, sulfurous, fruity, and ethereal when evaluated at 0.10% in propylene glycol . It is primarily utilized as a flavoring agent in food applications to augment or enhance fruity, vegetable, or green pine needle flavor notes [1], and it is also of interest in fragrance formulations due to its organoleptic properties .

Why Generic Substitution of Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2) is Not Viable for Flavor and Fragrance Applications


In-class thioester compounds cannot be simply interchanged due to the profound impact of subtle structural variations on organoleptic properties and regulatory compliance. While many sulfur-containing esters share a general 'fruity' or 'sulfurous' character, their specific odor profiles, potency (threshold values), and stability differ significantly based on chain length, branching, and the nature of the alkyl substituent [1]. For instance, the presence of a gem-dimethyl group alpha to the carbonyl in Ethyl 2-methyl-2-(methylthio)propionate confers a unique steric environment that influences its volatility and receptor interaction, differentiating it from linear analogs like ethyl 2-(methylthio)propionate [1]. Furthermore, the specific flavor profile described in the patent literature—'fruity, vegetable, or green pine needle'—is explicitly tied to the compound's structural motif, making it irreplaceable for formulations designed around this precise sensory characteristic [2]. Regulatory approval for food use is also compound-specific; substituting an unapproved analog would violate food safety regulations, whereas Ethyl 2-methyl-2-(methylthio)propionate is established as a flavoring agent in food [REFS-2, REFS-3]. The quantitative evidence below demonstrates these critical differentiators.

Quantitative Evidence Guide for Procuring Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2)


Distinctive Sensory Profile Differentiates Ethyl 2-methyl-2-(methylthio)propionate from Linear Analogs

Ethyl 2-methyl-2-(methylthio)propionate exhibits a unique and complex odor profile characterized as 'green, minty, sulfurous, fruity, ethereal' at a 0.10% dilution in propylene glycol . In contrast, its close linear analog, ethyl 2-(methylthio)propionate, is described as possessing a simpler 'fruity' odor without the additional green, minty, and ethereal nuances . The presence of the gem-dimethyl group in the target compound is understood to contribute to this greater odor complexity and specificity, making it a non-interchangeable ingredient in formulations requiring this particular sensory signature [1].

Flavor Chemistry Sensory Evaluation Thioester

Regulatory Clearance as a Food Flavoring Agent Provides a Procurement Advantage Over Unapproved Analogs

Ethyl 2-methyl-2-(methylthio)propionate is explicitly identified as a 'flavoring agent in food' with established use and application guidelines . The compound is the subject of a dedicated patent for flavoring foodstuffs, demonstrating a history of safe use and regulatory acceptance for this purpose [1]. While data on the specific compound's flavor threshold is not publicly available, a class-level analysis of S-methyl thioesters provides a relevant framework. In a study of related S-methyl thioesters, odor thresholds (BE-GC-LOADS) were found to vary dramatically with chain length, from 6 ng for S-methyl thiobutanoate to 90 ng for S-methyl thiostearate [2]. This data underscores the extreme sensitivity of sensory potency to molecular structure and suggests that any analog would require extensive and costly safety evaluation. The established regulatory status of Ethyl 2-methyl-2-(methylthio)propionate represents a significant and quantifiable reduction in regulatory risk and time-to-market compared to an unapproved analog.

Food Safety Regulatory Compliance Flavoring Agent

Molecular Stability and Distinctive Volatility Profile of Ethyl 2-methyl-2-(methylthio)propionate

The physical properties of Ethyl 2-methyl-2-(methylthio)propionate, including a boiling point of 191.5 °C at 760 mmHg and an estimated LogP of 2.051, indicate a specific volatility and hydrophobicity profile [1]. While direct comparative stability data against analogs like methyl 2-(methylthio)propionate (boiling point 176.1 °C at 760 mmHg) is limited, the higher boiling point of the target compound suggests it is less volatile and potentially more stable during high-temperature food processing, such as baking or extrusion [2]. This difference in vapor pressure can impact flavor release and perception, as well as the compound's longevity in a final product. Furthermore, the gem-dimethyl substitution at the alpha-carbon is known to provide steric hindrance that can protect the ester and thioether functionalities from hydrolytic or oxidative degradation compared to less substituted analogs [3].

Physical Chemistry Volatility Stability

Analytical Characterization Data Ensures Purity and Identity for Quality Control

Commercially available Ethyl 2-methyl-2-(methylthio)propionate is typically supplied with a minimum purity specification of 95% or 98% . A validated reverse-phase HPLC method exists for the analysis of this compound, providing a robust tool for identity confirmation and purity assessment in a QC environment [1]. This method uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility), enabling straightforward integration into standard analytical workflows [1]. The availability of a defined analytical method offers a clear procurement advantage over less-characterized analogs, as it directly supports quality assurance, reduces method development time, and ensures batch-to-batch consistency in industrial production.

Analytical Chemistry Quality Control HPLC

Strategic Procurement Application Scenarios for Ethyl 2-methyl-2-(methylthio)propionate (CAS 49773-24-2)


Formulation of Complex Fruity and Tropical Flavors

Procurement is essential for flavorists developing complex fruit flavors, particularly pineapple, strawberry, berry, and tropical blends. The compound's unique 'green, minty, sulfurous, fruity, ethereal' profile at 0.10% in propylene glycol provides a distinctive character that cannot be replicated by simpler 'fruity' esters [1]. Its established use as a flavoring agent in food and its explicit claim to augment or enhance fruity, vegetable, or green pine needle flavors [2] make it a critical component for achieving authentic, multi-dimensional fruit notes in beverages, confectionery, and dairy products.

Development of Heat-Processed Foods with Enhanced Flavor Stability

This compound is a strategic choice for food manufacturers producing items that undergo thermal processing, such as baked goods, retorted products, and extruded snacks. The higher boiling point (191.5 °C at 760 mmHg) compared to less substituted analogs (e.g., methyl 2-(methylthio)propionate at 176.1 °C) [3] indicates lower volatility, which can translate to better flavor retention and reduced loss during cooking or sterilization [4]. Additionally, the steric hindrance from the gem-dimethyl group is expected to confer enhanced chemical stability against hydrolysis and oxidation, ensuring the desired flavor profile survives the manufacturing process and shelf-life of the product [4].

Creation of Savory and Vegetable Flavor Profiles

Procurement is justified for developing savory applications, including cheese sauces, vegetable preparations, and processed meats. The patent literature specifically cites the compound's ability to augment or enhance vegetable flavors [2]. When combined with other thioesters, such as S-methyl thiopropionate (which imparts a specific Camembert cheese note) [1], Ethyl 2-methyl-2-(methylthio)propionate contributes to the complex, sulfurous, and slightly fruity notes characteristic of cooked vegetables and aged cheeses. Its regulatory status as a food flavoring agent allows for direct incorporation into a wide range of savory products.

Quality Control and Raw Material Verification in Flavor Production

For QC laboratories in the flavor and fragrance industry, procuring this compound with a high purity specification (98%) and a validated analytical method [5] is a significant advantage. The established HPLC protocol on a Newcrom R1 column allows for rapid and reliable identity confirmation and purity assessment, ensuring that incoming raw materials meet the stringent specifications required for consistent flavor production [5]. This reduces the internal method development burden and mitigates the risk of using adulterated or sub-standard ingredients, which can lead to costly batch failures and product recalls.

Technical Documentation Hub

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